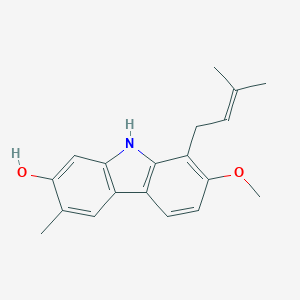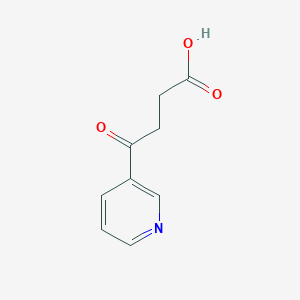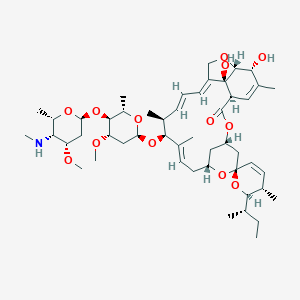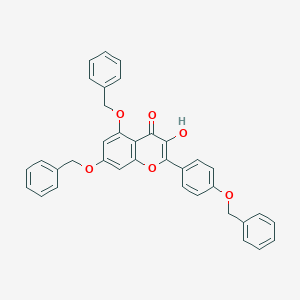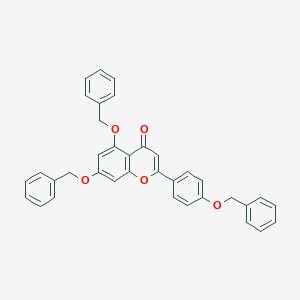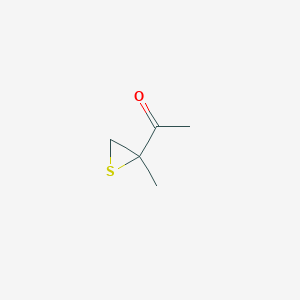
1-(2-Methylthiiran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylthiiran-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Methylthiirane-2-carbaldehyde or MTCA, and its chemical formula is C5H8OS.
Mécanisme D'action
The mechanism of action of 1-(2-Methylthiiran-2-yl)ethanone is not yet fully understood. However, it has been found to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(2-Methylthiiran-2-yl)ethanone has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Methylthiiran-2-yl)ethanone in lab experiments include its high yield, mild reaction conditions, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for the study of 1-(2-Methylthiiran-2-yl)ethanone. These include further studies to understand its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential applications in various fields of scientific research. Additionally, further studies may be needed to determine the safety and toxicity of this compound, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(2-Methylthiiran-2-yl)ethanone involves the reaction of 2-methylthiirane with acetaldehyde in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. This method is widely used in the laboratory for the production of this compound.
Applications De Recherche Scientifique
1-(2-Methylthiiran-2-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Propriétés
Numéro CAS |
103144-76-9 |
|---|---|
Nom du produit |
1-(2-Methylthiiran-2-yl)ethanone |
Formule moléculaire |
C5H8OS |
Poids moléculaire |
116.18 g/mol |
Nom IUPAC |
1-(2-methylthiiran-2-yl)ethanone |
InChI |
InChI=1S/C5H8OS/c1-4(6)5(2)3-7-5/h3H2,1-2H3 |
Clé InChI |
BEVWNHSXVGGROS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CS1)C |
SMILES canonique |
CC(=O)C1(CS1)C |
Synonymes |
Ethanone, 1-(2-methylthiiranyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



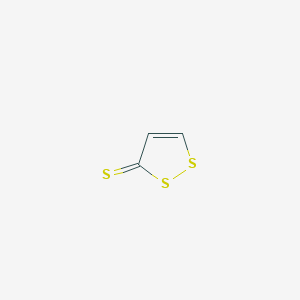
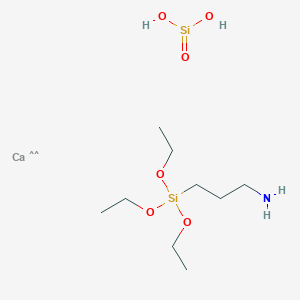
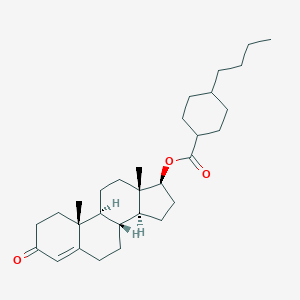
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
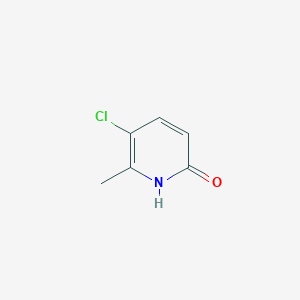
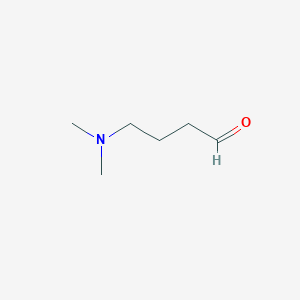
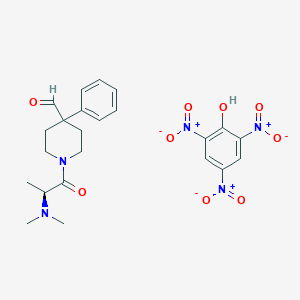
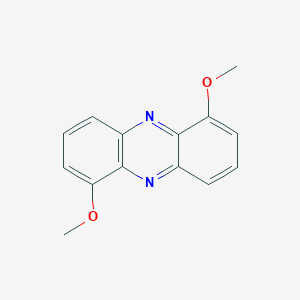
![4-[Benzyl(methyl)amino]butanenitrile](/img/structure/B18878.png)
